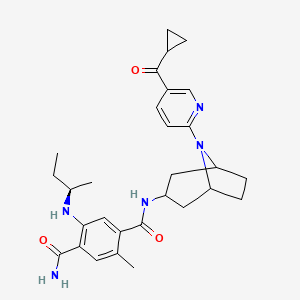
XL888
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
XL888は、ヒートショックタンパク質90(HSP90)の新規な経口生物学的利用可能な低分子阻害剤です。ヒートショックタンパク質90は、細胞増殖、細胞周期、アポトーシスに関与するクライアントタンパク質の機能を維持する上で重要な役割を果たす分子シャペロンです。ヒートショックタンパク質90を阻害することにより、this compoundは特定のクライアントタンパク質の分解を誘導し、細胞周期停止またはアポトーシスにつながります。 この化合物は、胃癌およびメラノーマを含むさまざまな癌モデルにおける腫瘍退縮に有効性が示されています .
準備方法
XL888の合成には、this compoundのN-®-sec-ブチルアントラニルアミド部分とヒートショックタンパク質90のアスコルビン酸93との間の水素結合の形成が含まれます。 この化合物は、薬物2ミリグラムを50マイクロリットルのジメチルスルホキシド(DMSO)に溶解して、40ミリグラム/ミリリットルの母液濃度を得ることで調製されます . DMSO中でのthis compoundの溶解度は、10ミリモル以上です .
化学反応の分析
XL888は、次のようなさまざまな化学反応を受けます。
酸化および還元: これらの反応は、化合物の安定性と有効性に不可欠です。
置換: これらの反応で使用される一般的な試薬と条件には、ジメチルスルホキシド(DMSO)と特定の温度条件があります。
主要生成物: これらの反応から生成される主要生成物には、ヒートショックタンパク質90に対する阻害活性を維持する誘導体があります.
科学研究の応用
This compoundには、次のような幅広い科学研究の応用があります。
化学: ヒートショックタンパク質90の阻害と、タンパク質のフォールディングと安定性への影響を研究するためのツール化合物として使用されます。
生物学: さまざまな癌細胞株におけるアポトーシスと細胞周期停止を誘導する役割について調査されています。
医学: 特に他の癌治療に対する耐性を克服するための抗癌剤としての可能性について、前臨床試験および臨床試験で評価されています。
科学的研究の応用
Scientific Research Applications
XL888 has been extensively studied across various domains:
Cancer Biology
- Efficacy Against Tumor Cell Lines : Preclinical studies demonstrate that this compound effectively inhibits the proliferation of multiple human tumor cell lines, including melanoma and gastric carcinoma. Its IC50 values range from 0.1 nM to 45.5 nM across different cancer types .
- Overcoming Drug Resistance : Notably, this compound has shown significant potential in reversing resistance to BRAF inhibitors in melanoma. In studies involving vemurafenib-resistant melanoma cell lines, this compound not only inhibited cell growth but also induced apoptosis more effectively than standard treatments .
Clinical Development
- Combination Therapies : Clinical trials are exploring the use of this compound in combination with other agents like pembrolizumab (a PD-1 inhibitor). Preliminary results suggest that this compound enhances the efficacy of immune checkpoint inhibitors by modulating oncogenic signaling pathways and the tumor microenvironment .
Case Studies and Findings
Several case studies have highlighted the effectiveness of this compound in different contexts:
Pharmacokinetics and Safety Profile
This compound exhibits favorable pharmacokinetic properties:
作用機序
XL888は、ヒートショックタンパク質90を阻害することで作用し、ARAF、CRAF、Wee1、Chk1、cdc2などのクライアントタンパク質の分解につながります。この阻害は、ミトゲン活性化プロテインキナーゼ(MAPK)、AKT、ラパマイシンの哺乳類標的(mTOR)、およびc-jun NH2キナーゼ(JNK)経路を介したシグナル伝達の減少と関連しています。 アポトーシスの誘導は、BIMの発現増加と、生存促進タンパク質Mcl-1の発現減少に関連しています .
類似の化合物との比較
This compoundは、経口生物学的利用可能性とヒートショックタンパク質90αおよびヒートショックタンパク質90βの選択的阻害により、ヒートショックタンパク質90阻害剤の中でユニークです。類似の化合物には次のようなものがあります。
ゲルドナマイシン: 有意な毒性問題のある初期のヒートショックタンパク質90阻害剤。
17-AAG(17-アリルアミノ-17-デメトキシゲルドナマイシン): ゲルドナマイシンの誘導体であり、安全性プロファイルが向上していますが、毒性によって依然として制限されています。
NVP-AUY922: 化学構造が異なるが作用機序が類似した別のヒートショックタンパク質90阻害剤.
This compoundは、他の癌治療に対する耐性を克服する有効性と、併用療法での使用の可能性により際立っています。
類似化合物との比較
XL888 is unique among heat shock protein 90 inhibitors due to its oral bioavailability and selective inhibition of heat shock protein 90α and heat shock protein 90β. Similar compounds include:
Geldanamycin: An earlier heat shock protein 90 inhibitor with significant toxicity issues.
17-AAG (17-allylamino-17-demethoxygeldanamycin): A derivative of geldanamycin with improved safety profile but still limited by toxicity.
NVP-AUY922: Another heat shock protein 90 inhibitor with a different chemical structure but similar mechanism of action.
This compound stands out due to its efficacy in overcoming resistance to other cancer therapies and its potential for use in combination therapies.
生物活性
XL888, a potent inhibitor of heat shock protein 90 (HSP90), has garnered attention in cancer research for its ability to overcome drug resistance, particularly in melanoma. This article delves into the biological activity of this compound, summarizing key findings from various studies, including in vitro and in vivo experiments, clinical trials, and mechanistic insights.
This compound functions by inhibiting HSP90, a chaperone protein that stabilizes several client proteins involved in oncogenic signaling pathways. The inhibition of HSP90 leads to the degradation of various signaling mediators, which is crucial for its anticancer effects. Key proteins affected by this compound include:
- PDGFRβ
- COT
- IGFR1
- CRAF
- ARAF
- S6
- Cyclin D1
- AKT
These changes result in the nuclear accumulation of FOXO3a and an increase in BIM expression while downregulating Mcl-1, ultimately leading to apoptosis in cancer cells .
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits the growth of vemurafenib-resistant melanoma cell lines. The compound induces apoptosis and cell cycle arrest, primarily affecting the G1 and G2/M phases. For instance:
- Treatment with 300 nM this compound resulted in over 66% apoptosis across various resistant cell lines as evidenced by Annexin-V binding and caspase-3 cleavage assays .
- Long-term colony formation assays showed no signs of colony formation post-treatment, indicating durable cytotoxic effects .
In Vivo Studies
In animal models, this compound has shown significant anti-tumor activity:
- In xenograft models of vemurafenib-resistant melanoma, treatment with this compound resulted in reduced tumor growth and increased apoptosis .
- The degradation of key signaling proteins was also observed in vivo, although the patterns differed from those seen in vitro, highlighting the complexity of drug action within a living organism .
Clinical Trials
This compound has been evaluated in clinical settings alongside other therapies:
- Phase I Trials : A phase I dose escalation trial assessed the combination of this compound with vemurafenib in patients with advanced BRAF V600-mutant melanoma. The maximum tolerated dose (MTD) was determined to be 135 mg twice weekly, with diarrhea noted as a dose-limiting toxicity .
- Combination Therapy : Studies have reported enhanced efficacy when this compound is combined with other treatments. For example, combining this compound with vemurafenib significantly increased apoptosis levels compared to either treatment alone .
Case Study Analysis
A notable case involved a patient with refractory melanoma who exhibited a significant response to the combination therapy of this compound and vemurafenib. Radiologic assessments indicated tumor regression consistent with the biological activity observed in preclinical studies.
Research Findings Summary Table
特性
IUPAC Name |
2-[[(2R)-butan-2-yl]amino]-4-N-[8-[5-(cyclopropanecarbonyl)pyridin-2-yl]-8-azabicyclo[3.2.1]octan-3-yl]-5-methylbenzene-1,4-dicarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37N5O3/c1-4-17(3)32-25-14-23(16(2)11-24(25)28(30)36)29(37)33-20-12-21-8-9-22(13-20)34(21)26-10-7-19(15-31-26)27(35)18-5-6-18/h7,10-11,14-15,17-18,20-22,32H,4-6,8-9,12-13H2,1-3H3,(H2,30,36)(H,33,37)/t17-,20?,21?,22?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGWWAFKVCIILM-LAQKFSSHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=C(C=C(C(=C1)C(=O)NC2CC3CCC(C2)N3C4=NC=C(C=C4)C(=O)C5CC5)C)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)NC1=C(C=C(C(=C1)C(=O)NC2CC3CCC(C2)N3C4=NC=C(C=C4)C(=O)C5CC5)C)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













